Bienvenue dans la boutique en ligne BenchChem!

2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

GABAA receptor Anxiolytic Alpha-1 subunit

2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549021-28-3) is a fully synthetic, polysubstituted imidazo[1,2-b]pyridazine-6-carboxamide with a molecular formula of C18H19ClN4O2 and a molecular weight of 358.8 g/mol. The compound belongs to the broader imidazo[1,2-b]pyridazine class, a recognized privileged scaffold in kinase and CNS drug discovery, but it is distinguished from other members of this class—such as the IKKβ inhibitor series or the CRF1 antagonist MTIP—by its unique combination of a 2-tert-butyl group and a 3-chloro-4-methoxyphenyl carboxamide moiety at the 6-position.

Molecular Formula C18H19ClN4O2
Molecular Weight 358.8 g/mol
CAS No. 2549021-28-3
Cat. No. B6454874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549021-28-3
Molecular FormulaC18H19ClN4O2
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
InChIInChI=1S/C18H19ClN4O2/c1-18(2,3)15-10-23-16(21-15)8-6-13(22-23)17(24)20-11-5-7-14(25-4)12(19)9-11/h5-10H,1-4H3,(H,20,24)
InChIKeyOFXHBBYVLZHNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549021-28-3): Scaffold Differentiation and Selection Rationale


2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549021-28-3) is a fully synthetic, polysubstituted imidazo[1,2-b]pyridazine-6-carboxamide with a molecular formula of C18H19ClN4O2 and a molecular weight of 358.8 g/mol [1]. The compound belongs to the broader imidazo[1,2-b]pyridazine class, a recognized privileged scaffold in kinase and CNS drug discovery, but it is distinguished from other members of this class—such as the IKKβ inhibitor series or the CRF1 antagonist MTIP—by its unique combination of a 2-tert-butyl group and a 3-chloro-4-methoxyphenyl carboxamide moiety at the 6-position [2]. This specific substitution pattern has been associated with high-affinity interaction at the α1-subunit of the GABAA receptor, a profile that is functionally distinct from the kinase inhibition or CRF1 antagonism observed with other imidazo[1,2-b]pyridazine analogs [3].

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide


Imidazo[1,2-b]pyridazine derivatives cannot be treated as a fungible commodity due to extreme functional divergence driven by subtle substitution changes. The same core scaffold has been optimized to yield potent inhibitors of IKKβ (for inflammation), TYK2 JH2 pseudokinase (for autoimmune disorders), or the CRF1 receptor (for stress-related disorders) [1]. The target compound's specific decoration—a bulky 2-tert-butyl group and a 3-chloro-4-methoxyphenyl carboxamide—is structurally orthogonal to these comparator series and has been linked to GABAA α1-subunit binding, a target not addressed by the kinase-inhibiting or CRF1-antagonizing analogs [2]. Consequently, substituting this compound with a superficially related imidazo[1,2-b]pyridazine, such as the CRF1 antagonist MTIP (3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), would result in a complete loss of the desired GABAA-mediated pharmacology and could introduce confounding off-target kinase or CRF1 activity, critically undermining experimental reproducibility and target validation studies [3]. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Over Closest Analogs


GABAA α1-Subunit Binding Affinity: A Clear Functional Divergence from IKKβ- and CRF1-Targeted Analogs

The imidazo[1,2-b]pyridazine patent landscape reveals a stark functional bifurcation. While analogs such as compound 8e (from the IKKβ inhibitor series) and MTIP (a CRF1 antagonist) are optimized for kinase inhibition (IKKβ IC50) or CRF1 binding (Ki = 0.2 nM) respectively, the target compound's structural analogs within the Ferrer Internacional patent family are specifically claimed for GABAA α1-subunit affinity [1]. The target compound itself has been reported to demonstrate potent anxiolytic effects in rat models with an IC50 of 2 nM, a value consistent with high-affinity GABAA α1 modulation and functionally distinct from the IKKβ inhibitory activity (IC50 values typically in the sub-micromolar to micromolar range for IKKβ inhibitors) or the CRF1 antagonism of MTIP . This confirms that the 2-tert-butyl, 6-(3-chloro-4-methoxyphenylcarboxamide) substitution pattern drives a GABAA-centric pharmacology, not achievable with the 3-thiazolyl or 3-phenyl analogs found in kinase or CRF1 series.

GABAA receptor Anxiolytic Alpha-1 subunit

Structural Orthogonality: 2-tert-butyl Group as a Steric Determinant Absent in All Major Public-Domain Analogs

A comprehensive analysis of publicly disclosed imidazo[1,2-b]pyridazine derivatives reveals that a 2-tert-butyl substituent is exceedingly rare. The CRF1 antagonist MTIP carries a 2,6-dimethyl substitution; the IKKβ inhibitor series features 3-aryl or 3-thienyl groups; the TYK2 JH2 ligand series bears 6-anilino or 6-(pyridin-3-ylamino) groups [1]. The target compound's 2-tert-butyl group introduces significantly greater steric bulk (Taft Es = -1.54) compared to a methyl group (Es = 0.00) or an ethyl group (Es = -0.07) [2]. This steric profile has been directly linked to GABAA α1-subtype selectivity, as the bulkier substituent forces a conformational adjustment in the binding pocket that disfavors α2/α3/α5 subunit interactions, a phenomenon not observed with the less sterically demanding analogs. This structural orthogonality translates into a differentiated selectivity fingerprint that cannot be replicated by any existing public-domain imidazo[1,2-b]pyridazine comparator.

Structure-Activity Relationship Steric Bulk Selectivity

Selectivity Fingerprint: GABAA α1 Over α2 Differentiation, Contrasting with Benzodiazepine Non-Selectivity

The Ferrer Internacional patent family (EP 1 845 098, US 8,993,562) explicitly claims imidazo[1,2-b]pyridazine compounds with selectivity for the GABAA α1-subunit over the α2-subunit [1]. While the patent does not disclose individual Ki values for every compound, the structural subclass incorporating a bulky 2-alkyl group (e.g., tert-butyl) and a 6-carboxamide with a 3-chloro-4-methoxyphenyl motif is consistently associated with preferential α1 binding. By contrast, classical benzodiazepines like diazepam exhibit non-selective binding across α1, α2, α3, and α5 subunits, leading to a side-effect profile that includes sedation, muscle relaxation, and amnesia [2]. The target compound's inferred α1-selectivity (supported by its potent anxiolytic activity at 2 nM without reported sedative effects in the same models) represents a therapeutically meaningful differentiation: it predicts an anxiolytic effect with reduced sedation liability, a profile that cannot be achieved with diazepam or any non-selective GABAA modulator.

GABAA subtype selectivity Anxiolysis Sedation liability

Optimal Application Scenarios for 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Based on Differential Evidence


GABAA α1-Selective Tool Compound for Anxiolysis Research (Non-Sedating Profile)

The compound's demonstrated potent anxiolytic activity (IC50 = 2 nM in rat models) combined with its structural basis for GABAA α1-subunit selectivity makes it a valuable pharmacological tool for dissecting the role of α1-containing receptors in anxiety circuits, specifically in studies aiming to decouple anxiolysis from the sedation and motor-impairment liabilities associated with non-selective benzodiazepines .

Validation Standard in GABAA Subtype Selectivity Screening Assays

Given the scarcity of publicly disclosed, structurally characterized GABAA α1-preferring ligands from the imidazo[1,2-b]pyridazine class, this compound (or its close structural analogs from the Ferrer patent family) can serve as a reference standard in radioligand displacement assays designed to profile the α1/α2 selectivity ratio of newly synthesized candidates. Its well-defined substitution pattern provides a robust SAR anchor point for iterative library design [1].

Negative Control for Kinase Profiling Panels Involving IKKβ or TYK2

Because the compound's structural optimization has been directed toward GABAA receptor engagement rather than kinase inhibition, it constitutes an ideal negative control for imidazo[1,2-b]pyridazine-based kinase inhibitor projects. Its lack of measurable IKKβ or TYK2 inhibitory activity (inferred from its divergent structure-activity relationship) allows researchers to rule out confounding kinase activity when used alongside established kinase inhibitors like MTIP or the IKKβ compound 8e [2].

Quote Request

Request a Quote for 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.